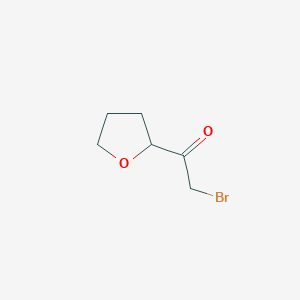![molecular formula C30H26Cl2O3 B142829 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene CAS No. 131544-83-7](/img/structure/B142829.png)
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
科学的研究の応用
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has potential applications in medicinal chemistry. It has been studied for its potential as a selective estrogen receptor modulator (SERM) and as a potential treatment for breast cancer. It has also been studied for its potential as a ligand for the androgen receptor and as a potential treatment for prostate cancer.
作用機序
The mechanism of action of 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene is not fully understood. It is believed to act as a SERM by binding to estrogen receptors and modulating their activity. It is also believed to act as a ligand for the androgen receptor and modulate its activity.
生化学的および生理学的効果
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to inhibit the growth of prostate cancer cells in vitro. It has been shown to have an anti-estrogenic effect on the uterus and an anti-androgenic effect on the prostate.
実験室実験の利点と制限
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has advantages and limitations for lab experiments. Its advantages include its potential as a SERM and its potential as a ligand for the androgen receptor. Its limitations include its limited availability and its potential toxicity.
将来の方向性
There are many future directions for the study of 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene. These include further studies on its mechanism of action, its potential as a treatment for breast and prostate cancer, and its potential as a ligand for other receptors. Additionally, further studies on its toxicity and its potential side effects are needed.
合成法
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene can be synthesized using various methods, including Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling. The Suzuki-Miyaura coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and 4-bromo-1-(4-methoxyphenyl)methoxybenzene in the presence of a palladium catalyst and a base. The Heck coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and styrene in the presence of a palladium catalyst and a base. The Sonogashira coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and 4-ethynyl-1-(4-methoxyphenyl)methoxybenzene in the presence of a palladium catalyst and a base.
特性
CAS番号 |
131544-83-7 |
|---|---|
製品名 |
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene |
分子式 |
C30H26Cl2O3 |
分子量 |
505.4 g/mol |
IUPAC名 |
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene |
InChI |
InChI=1S/C30H26Cl2O3/c1-33-25-14-8-22(9-15-25)28-29(30(28,31)32,23-10-16-26(34-2)17-11-23)24-12-18-27(19-13-24)35-20-21-6-4-3-5-7-21/h3-19,28H,20H2,1-2H3/t28-,29+/m1/s1 |
InChIキー |
NOZGTIPFLLKLDR-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@](C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
SMILES |
COC1=CC=C(C=C1)C2C(C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)C2C(C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
同義語 |
1,1-dichloro-2-(4-benzyloxyphenyl)-2,3-bis(4-methoxyphenyl)cyclopropane DBMPCP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



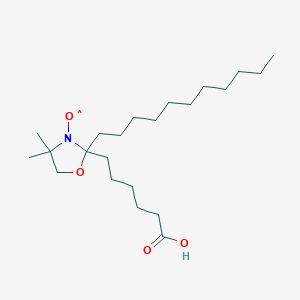
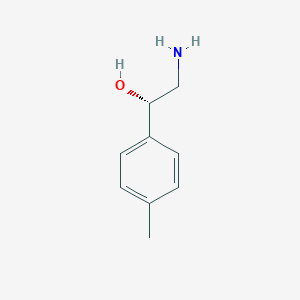
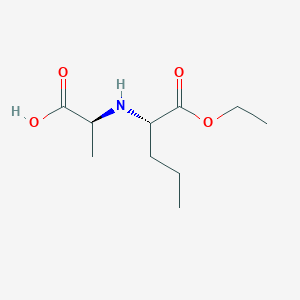
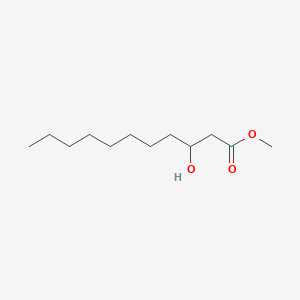
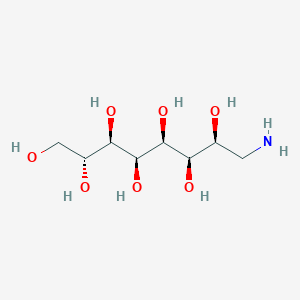
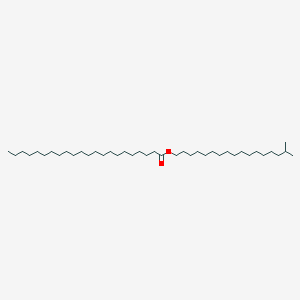
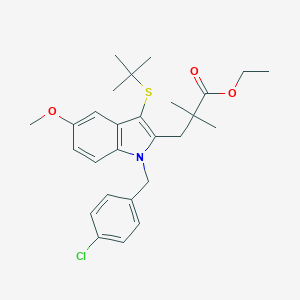
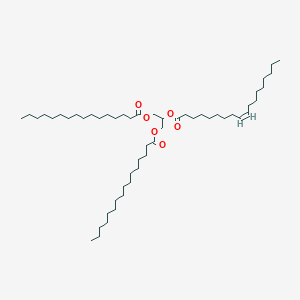
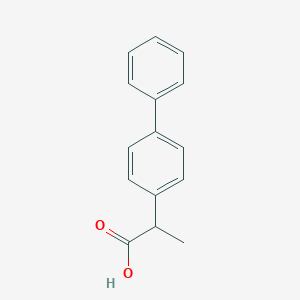
![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
